Positive Inotropic Potency: MCI-154 vs. Pimobendan and Milrinone in Perfused Guinea Pig Hearts
In Langendorff-perfused guinea pig hearts, MCI-154 (Senazodan) demonstrated superior positive inotropic potency compared to pimobendan and milrinone. The EC50 for increasing left ventricular +dP/dt was 4.31 × 10⁻⁹ M for MCI-154, representing an approximately 9.6-fold higher potency than pimobendan (EC50 = 41.5 × 10⁻⁹ M) and approximately 68-fold higher potency than milrinone (EC50 = 294 × 10⁻⁹ M) [1]. Notably, this enhanced inotropic effect was achieved with a proportionally smaller increase in calcium transients compared to both comparators, indicating that the primary mechanism driving MCI-154's inotropic effect is calcium sensitization rather than cAMP-mediated calcium mobilization [1].
| Evidence Dimension | Positive inotropic potency (EC50 for +dP/dt increase) |
|---|---|
| Target Compound Data | EC50 = 4.31 × 10⁻⁹ M |
| Comparator Or Baseline | Pimobendan: EC50 = 41.5 × 10⁻⁹ M; Milrinone: EC50 = 294 × 10⁻⁹ M |
| Quantified Difference | 9.6-fold more potent than pimobendan; 68-fold more potent than milrinone |
| Conditions | Langendorff-perfused guinea pig hearts with simultaneous LV pressure and indo-1 Ca²⁺ fluorescence measurement |
Why This Matters
This 9.6- to 68-fold potency advantage at the functional contractility level justifies preferential selection when lower dosing or reduced off-target exposure is required.
- [1] Kitada Y, Narimatsu A, Matsumura N, Endo M. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154. J Pharmacol Exp Ther. 1995;272(3):1032-1039. View Source
